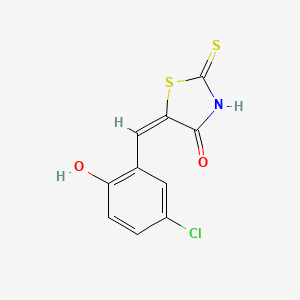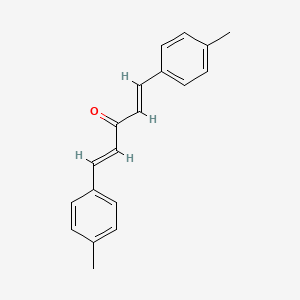
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
Übersicht
Beschreibung
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, also known as DPTPD, is a compound that has been studied extensively in the scientific community due to its wide range of applications. It is a derivative of the naturally occurring compound penta-1,4-dien-3-one and is used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. DPTPD has been shown to be a useful tool in the study of the structure and reactivity of organic molecules. In addition, it has been used in the development of new drugs and the optimization of existing ones.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (DTDO) has been studied for its nonlinear optical properties. It emits green light, indicating second harmonic generation (SHG), which is responsible for its nonlinear optical property. Various vibration patterns of DTDO have been investigated using Fourier transform infrared and Raman spectroscopy. Density functional theory (DFT) calculations have been used to derive its molecular geometry and vibrational patterns, indicating its potential in optical applications (Prasad et al., 2015).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives related to this compound. Techniques like NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction have been used for characterization. The study also included insights into geometric parameters, nonlinear optical (NLO) properties, and molecular stability of these compounds (Khalid et al., 2020).
Facile Synthesis Applications
A base-promoted cyclocondensation approach involving (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride has been developed. This method facilitates the synthesis of pyrimidines, which have applications as analgesics, anti-inflammatory, and antitumor agents (Mallik et al., 2018).
Agricultural Applications
A study on 1,3,5-triazapenta-1,4-dienes, related to the chemical structure of this compound, discusses their use as pesticides. These compounds have shown effectiveness against certain agricultural pests (Harrison et al., 1973).
Kinetics and Chemical Reactivity Studies
Research on the kinetics of reduction of 1,5-diarylpenta-1,4-dien-3-ones, including compounds similar to DTDO, with sodium borohydride in propan-2-ol, provides insights into their reactivity and potential applications in synthetic chemistry (Cockerill & Rackham, 1972).
Catalysis and Synthesis
Studies involving palladium-catalyzed synthesis processes demonstrate the utility of dien-3-ones in regio- and stereoselective synthesis of dihalo-1,4-dienes, indicating their role in advanced organic synthesis (Chen et al., 2011).
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAAWNJDOIZWQD-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
621-98-7 | |
| Record name | 621-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BIS-(4-METHYLSTYRYL) KETONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

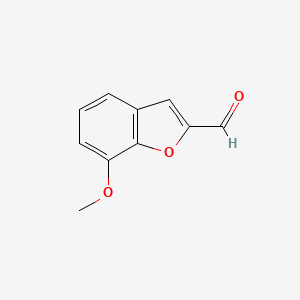

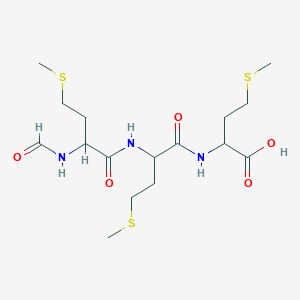
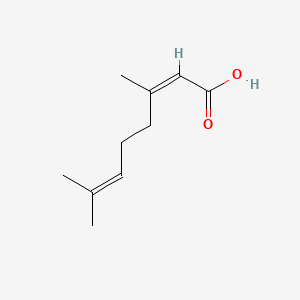
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
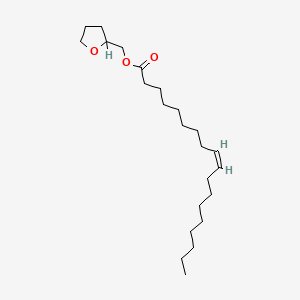
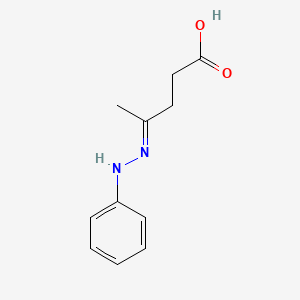


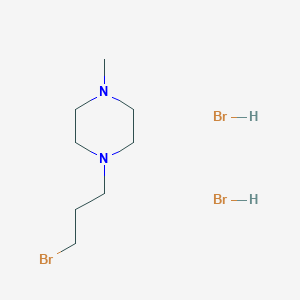
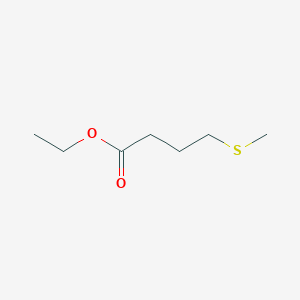

![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
